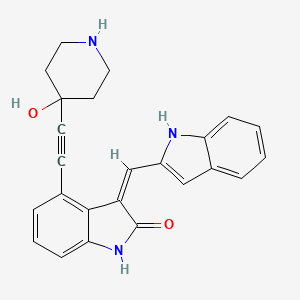

SBI-581

Description

BenchChem offers high-quality SBI-581 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SBI-581 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21N3O2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one |

InChI |

InChI=1S/C24H21N3O2/c28-23-19(15-18-14-17-4-1-2-6-20(17)26-18)22-16(5-3-7-21(22)27-23)8-9-24(29)10-12-25-13-11-24/h1-7,14-15,25-26,29H,10-13H2,(H,27,28)/b19-15- |

InChI Key |

KBXKARMMNUCDEZ-CYVLTUHYSA-N |

Isomeric SMILES |

C1CNCCC1(C#CC2=C\3C(=CC=C2)NC(=O)/C3=C\C4=CC5=CC=CC=C5N4)O |

Canonical SMILES |

C1CNCCC1(C#CC2=C3C(=CC=C2)NC(=O)C3=CC4=CC5=CC=CC=C5N4)O |

Origin of Product |

United States |

Foundational & Exploratory

SBI-581: A Deep Dive into its Mechanism of Action as a Novel TAO3 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SBI-581, a potent and selective inhibitor of the serine-threonine kinase TAO3. By elucidating its molecular interactions and cellular effects, this document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action: Targeting the TAO3 Kinase

SBI-581 is an orally active small molecule that demonstrates potent and selective inhibition of Thousand-and-one amino acid kinase 3 (TAO3), a member of the Ste20 kinase family.[1][2] The primary mechanism of action of SBI-581 is the direct inhibition of the catalytic activity of TAO3.[2] This inhibition prevents the downstream phosphorylation of key substrates, thereby disrupting signaling pathways crucial for cancer cell invasion and tumor progression.[2]

One of the critical substrates of TAO3 is the dynein light intermediate chain 2 (LIC2).[2] SBI-581 prevents the TAO3-mediated phosphorylation of LIC2 at the Serine 202 residue.[2] This event is a pivotal step in a signaling cascade that regulates the trafficking of endosomes containing the invadopodia scaffold protein, TKS5α.[2][3]

The inhibition of this pathway by SBI-581 leads to the accumulation of TKS5α at RAB11-positive recycling endosomes.[1][2][4] This sequestration of TKS5α prevents its localization to the plasma membrane, which is essential for the formation and function of invadopodia.[1][2] Invadopodia are actin-rich protrusions that mediate extracellular matrix (ECM) degradation, a critical process for cancer cell invasion and metastasis.[3] Consequently, by inhibiting TAO3, SBI-581 effectively blocks the formation of invadopodia, leading to a reduction in cancer cell invasion and tumor growth.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and pharmacokinetics of SBI-581.

Table 1: In Vitro Potency and Selectivity of SBI-581

| Target | IC50 (nM) | Selectivity vs. TAO3 |

| TAO3 | 42[1][2][4][5] | - |

| MEKK3 | 237[2] | ~5.6x |

Table 2: In Vivo Pharmacokinetics of SBI-581 in Mice (10 mg/kg, IP)

| Parameter | Value | Unit |

| Half-life (t1/2) | 1.5[1][3] | hr |

| Area Under the Curve (AUC) | 1202[1][3] | hr*ng/mL |

| Maximum Concentration (Cmax) | ~2[1][3] | µM |

Table 3: In Vitro Efficacy of SBI-581

| Assay | Cell Line | EC50 (nM) | Effect |

| Invadopodia Formation | C8161.9 | <50[3] | Dose-dependent inhibition |

| Gelatin Degradation | C8161.9 | <50[3] | Dose-dependent inhibition |

Signaling Pathway Diagram

Caption: Mechanism of action of SBI-581 in inhibiting the TAO3 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Invadopodia Formation Assay

Objective: To quantify the formation of invadopodia in cancer cells treated with SBI-581.

Methodology:

-

Coating Coverslips: Sterile glass coverslips are coated with a fluorescently-labeled gelatin solution. This is achieved by applying a thin layer of the gelatin solution to the coverslip and allowing it to solidify.

-

Cell Seeding: C8161.9 melanoma cells are seeded onto the gelatin-coated coverslips in a 12-well plate at a density of 20,000-40,000 cells per well and allowed to adhere.

-

Treatment: Cells are treated with varying concentrations of SBI-581 or a DMSO vehicle control.

-

Incubation: The treated cells are incubated for a period of 4-24 hours to allow for invadopodia formation and matrix degradation.

-

Fixation and Staining: Following incubation, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained. F-actin is stained with fluorescently-labeled phalloidin (e.g., Alexa Fluor 568) to visualize the actin cytoskeleton, and TKS5 is stained using a specific primary antibody followed by a fluorescently-labeled secondary antibody to identify invadopodia structures. Nuclei are counterstained with DAPI or Hoechst.

-

Imaging and Quantification: Coverslips are mounted on microscope slides and imaged using a fluorescence microscope. Invadopodia are identified as F-actin and TKS5 co-localizing puncta at the ventral cell surface. The percentage of cells with invadopodia is quantified by counting the number of cells with one or more invadopodia relative to the total number of cells in multiple fields of view.

Gelatin Degradation Assay

Objective: To measure the proteolytic activity of invadopodia by quantifying the degradation of a fluorescently-labeled gelatin matrix.

Methodology:

-

Coating Coverslips: This assay uses the same fluorescently-labeled gelatin-coated coverslips as the invadopodia formation assay.

-

Cell Seeding and Treatment: C8161.9 cells are seeded and treated with SBI-581 as described above.

-

Incubation: Cells are incubated for 4-24 hours.

-

Fixation and Staining: Cells are fixed and stained as described for the invadopodia formation assay.

-

Imaging and Quantification: Images of the cells and the underlying fluorescent gelatin are captured. Areas of gelatin degradation appear as dark, non-fluorescent spots underneath the cells. The area of degradation per cell is quantified using image analysis software (e.g., ImageJ) by measuring the total area of degradation and dividing it by the number of cells in the field of view.

Spheroid Growth Assay in 3D Culture

Objective: To assess the effect of SBI-581 on the growth and invasion of cancer cell spheroids in a three-dimensional environment.

Methodology:

-

Spheroid Formation: C8161.9 cells are cultured in hanging drops or ultra-low attachment plates to promote the formation of multicellular spheroids.

-

Embedding in Collagen: Once formed, spheroids are embedded within a type I collagen matrix in a 24-well plate.

-

Treatment: The culture medium is supplemented with different concentrations of SBI-581 or a DMSO control.

-

Culture and Imaging: Spheroids are cultured for several days (e.g., 2-5 days), and their growth and invasion into the surrounding collagen matrix are monitored daily using a microscope. Images of the spheroids are captured at regular intervals.

-

Quantification: The size of the spheroids is measured by quantifying the area of the spheroid core and the extent of cell invasion into the collagen is determined by measuring the area of migrating cells outside the core.

In Vivo Extravasation Assay

Objective: To evaluate the effect of SBI-581 on the ability of cancer cells to extravasate from the bloodstream into surrounding tissue in a mouse model.

Methodology:

-

Cell Labeling: C8161.9 melanoma cells are labeled with a fluorescent marker, such as Green Fluorescent Protein (GFP), to enable their visualization in vivo.

-

Animal Treatment: Athymic nude mice are treated with SBI-581 (e.g., 30 mg/kg intraperitoneally) or a vehicle control.[3]

-

Cell Injection: Approximately 30 minutes after treatment, the GFP-labeled melanoma cells are injected into the tail vein of the mice.[3]

-

Tissue Harvest and Analysis: After a set period (e.g., 24 hours), the mice are euthanized, and their lungs are harvested. The number of extravasated tumor cells in the lung parenchyma is quantified by fluorescence microscopy of lung sections or by flow cytometry of dissociated lung tissue.

In Vivo Tumor Growth Assay

Objective: To determine the anti-tumor efficacy of SBI-581 in a subcutaneous tumor model.

Methodology:

-

Tumor Cell Implantation: C8161.9 cells are implanted subcutaneously into the flank of athymic nude mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~80 mm³).[3] Once tumors reach the desired size, daily treatment with SBI-581 (e.g., 10 mg/kg intraperitoneally) or a vehicle control is initiated.[3]

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.[3] The tumor volume is calculated using the formula: Volume = 0.5 * (Length x Width²).

-

Endpoint: The experiment is continued for a predefined period (e.g., 10 days of treatment), and the final tumor volumes are compared between the treatment and control groups.[3] Animal body weight is also monitored throughout the study to assess toxicity.[3]

Experimental Workflow Diagram

Caption: Overview of the experimental workflow to evaluate the efficacy of SBI-581.

References

- 1. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Extravasation Assay [bio-protocol.org]

- 3. In vivo Extravasation Assay [en.bio-protocol.org]

- 4. Gelatin Degradation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 5. 4.12. Fluorescent Gelatin Degradation Assay [bio-protocol.org]

SBI-581: A Potent and Selective TAO3 Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thousand-and-one amino acid kinase 3 (TAO3), a member of the STE20-like kinase family, has emerged as a promising therapeutic target in oncology. Its role in critical cellular processes, including stress signaling pathways and, more recently, cancer cell invasion, has spurred the development of targeted inhibitors. This whitepaper provides a comprehensive technical overview of SBI-581, a potent and selective small molecule inhibitor of TAO3 kinase. We delve into the core mechanism of action of SBI-581, its effects on cancer cell biology, and its preclinical efficacy. This guide summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways to support further research and development efforts in this area.

Introduction to TAO3 Kinase

TAO3, also known as TAOK3 or JIK, is a serine/threonine kinase that plays a complex role in cellular signaling. It is a key regulator of the p38/MAPK14 and JNK stress-activated MAPK cascades.[1][2] TAO3 can activate the p38 MAPK pathway, while its effect on the JNK pathway appears to be context-dependent, with reports of both inhibitory and activating roles.[1][3] Beyond its involvement in stress responses, TAO3 has been implicated in immune signaling, osteoblast differentiation, and lipid metabolism.[2][4]

Recent unbiased screening has identified TAO3 as a critical regulator of invadopodia formation, the actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues.[5] This discovery has positioned TAO3 as a compelling target for anti-cancer therapies aimed at inhibiting metastasis.

SBI-581: A Novel TAO3 Kinase Inhibitor

SBI-581 is a potent and selective inhibitor of TAO3 kinase.[6] It was identified through high-throughput screening and subsequent medicinal chemistry efforts.[5]

Physicochemical Properties and Kinase Selectivity

SBI-581 is an orally active small molecule. While its oral bioavailability is low, it displays reasonable pharmacokinetic properties following intraperitoneal administration in mice.[5]

Table 1: Physicochemical and Pharmacokinetic Properties of SBI-581 [5]

| Property | Value |

| Molecular Formula | C₂₄H₂₁N₃O₂ |

| Molecular Weight | 383.45 g/mol |

| TAO3 IC₅₀ | 42 nM |

| MEKK3 IC₅₀ | 237 nM |

| Mouse Pharmacokinetics (10 mg/kg, i.p.) | |

| t₁/₂ | 1.5 hours |

| Cₘₐₓ | ~2 µM |

| AUC | 1202 hr*ng/mL |

| Oral Bioavailability (%F) | <5% |

SBI-581 has demonstrated moderate selectivity against a broad panel of kinases, as referenced in supplementary data of published studies.[5] For a comprehensive understanding of its off-target effects, it is recommended to consult the full kinase panel data, which is often provided in the supplementary materials of the primary research articles.

Mechanism of Action: Inhibition of Invadopodia Formation

The primary anti-cancer mechanism of SBI-581 is attributed to its inhibition of TAO3's role in invadopodia formation and function.[5]

The TAO3-LIC2 Signaling Axis

A phosphoproteomics screen identified the dynein light intermediate chain 2 (LIC2), a subunit of the dynein motor protein complex, as a key substrate of TAO3.[5] TAO3 phosphorylates LIC2, and this phosphorylation event is crucial for the proper trafficking of endosomes containing TKS5α, a scaffold protein essential for invadopodia assembly.[5]

By inhibiting TAO3, SBI-581 prevents the phosphorylation of LIC2. This disruption in the TAO3-LIC2 axis impairs the trafficking of TKS5α-containing vesicles to the plasma membrane, thereby inhibiting the formation and function of invadopodia.[5]

Broader Signaling Context: MAPK and Hippo Pathways

TAO3 is also known to be an upstream regulator of the p38 MAPK and JNK signaling pathways.[1] Furthermore, TAO kinases, including TAO3, can activate the core Hippo pathway kinases MST1/2.[7] The inhibition of TAO3 by SBI-581 may therefore have broader effects on these interconnected signaling networks, which are crucial for cell proliferation, survival, and apoptosis.

Preclinical Efficacy of SBI-581

The inhibitory effect of SBI-581 on TAO3 translates to significant anti-cancer activity in preclinical models.

In Vitro Studies

SBI-581 demonstrates potent, dose-dependent inhibition of invadopodia formation and extracellular matrix degradation in various cancer cell lines.[5] Furthermore, it effectively reduces the growth of cancer cell spheroids in 3D culture, a model that more closely mimics the in vivo tumor microenvironment.[5]

Table 2: In Vitro Efficacy of SBI-581 [5]

| Assay | Cell Line | Effect | EC₅₀ / Concentration |

| Invadopodia Formation | C8161.9 | Dose-dependent inhibition | <50 nM |

| Gelatin Degradation | C8161.9 | Dose-dependent inhibition | <50 nM |

| 3D Spheroid Growth | C8161.9 | Decreased spheroid size after 2 days | Not reported |

In Vivo Studies

In mouse xenograft models, SBI-581 has shown significant efficacy in inhibiting tumor growth and reducing cancer cell extravasation, a key step in metastasis.[5]

Table 3: In Vivo Efficacy of SBI-581 in Mouse Models [5]

| Assay | Model | Treatment Regimen | Outcome |

| Tumor Growth | C8161.9 subcutaneous xenograft | 10 mg/kg/day, i.p. for 10 days | Profound inhibition of tumor growth |

| Extravasation | GFP-labeled melanoma cells (tail vein) | 30 mg/kg, i.p. (single dose) | Significantly inhibited extravasation |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize the activity of SBI-581.

Invadopodia Formation and Gelatin Degradation Assay

This assay quantifies the ability of cancer cells to form invadopodia and degrade the extracellular matrix.

-

Cell Seeding: Cancer cells are seeded onto fluorescently labeled gelatin-coated coverslips.

-

Inhibitor Treatment: Cells are treated with varying concentrations of SBI-581 or a vehicle control (DMSO).

-

Incubation: Cells are incubated to allow for invadopodia formation and gelatin degradation.

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for F-actin and cortactin (invadopodia markers) and with a nuclear counterstain (e.g., DAPI).

-

Imaging and Quantification: Images are acquired using fluorescence microscopy. The percentage of cells with invadopodia and the area of gelatin degradation per cell are quantified using image analysis software.

3D Spheroid Growth Assay

This assay assesses the effect of SBI-581 on the growth of cancer cells in a three-dimensional culture system.

-

Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment plates to promote the formation of spheroids.

-

Inhibitor Treatment: Spheroids are treated with SBI-581 or a vehicle control.

-

Growth Monitoring: Spheroid size is monitored over time using brightfield microscopy.

-

Viability Assessment: At the end of the experiment, cell viability within the spheroids can be assessed using assays such as CellTiter-Glo® 3D.

-

Data Analysis: Spheroid growth curves are generated, and the effects of the inhibitor on spheroid size and viability are quantified.

In Vivo Tumor Growth and Extravasation Assays

These assays evaluate the in vivo efficacy of SBI-581 in mouse models.

-

Tumor Implantation: Cancer cells are implanted subcutaneously into the flanks of immunodeficient mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Inhibitor Treatment: Once tumors reach a specified size, mice are treated with SBI-581 or a vehicle control via intraperitoneal injection.

-

Extravasation Assay: Fluorescently labeled cancer cells are injected into the tail vein of mice pre-treated with SBI-581 or a vehicle control. Lungs are harvested after a set time, and the number of extravasated cancer cells is quantified by fluorescence microscopy.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of tumor growth inhibition. For the extravasation assay, the number of fluorescent cells in the lungs is compared between treatment groups.

Conclusion and Future Directions

SBI-581 represents a promising first-in-class inhibitor of TAO3 kinase with demonstrated preclinical efficacy against cancer cell invasion and tumor growth. Its well-defined mechanism of action, targeting the TAO3-LIC2 axis to disrupt invadopodia formation, provides a strong rationale for its further development.

Future research should focus on:

-

Lead Optimization: Improving the pharmacokinetic properties of SBI-581, particularly its oral bioavailability, to enhance its clinical potential.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to TAO3 inhibition.

-

Combination Therapies: Exploring the synergistic potential of SBI-581 with other anti-cancer agents, such as chemotherapy or other targeted therapies.

The continued investigation of SBI-581 and other TAO3 inhibitors holds significant promise for the development of novel therapeutic strategies to combat cancer metastasis.

References

- 1. mdpi.com [mdpi.com]

- 2. genecards.org [genecards.org]

- 3. JNK Pathway Activation Is Controlled by Tao/TAOK3 to Modulate Ethanol Sensitivity | PLOS One [journals.plos.org]

- 4. platform.opentargets.org [platform.opentargets.org]

- 5. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SBI-581 | TAO3 inhibitor | Probechem Biochemicals [probechem.com]

- 7. mdpi.com [mdpi.com]

SBI-581: A Potent Inhibitor of Invadopodia Formation for Cancer Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic strategies that target the molecular machinery of cancer cell invasion. Invadopodia, actin-rich protrusions of the plasma membrane, are critical for the degradation of the extracellular matrix (ECM), a key step in the metastatic cascade. This whitepaper provides a comprehensive technical overview of SBI-581, a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3. By disrupting the TAO3-mediated trafficking of the essential invadopodia scaffold protein TKS5α, SBI-581 effectively inhibits invadopodia formation and function, leading to reduced cancer cell invasion and tumor growth. This document details the mechanism of action of SBI-581, presents its efficacy data in preclinical models, provides detailed experimental protocols for assessing its activity, and illustrates the key signaling pathways involved.

Introduction to SBI-581 and Invadopodia

Invadopodia are highly dynamic, actin-based structures that concentrate proteolytic enzymes, such as matrix metalloproteinases (MMPs), at the cell-matrix interface to facilitate ECM degradation and cancer cell invasion.[1][2] The formation and function of invadopodia are tightly regulated by a complex network of signaling pathways.[3][4] A critical component of this machinery is the scaffold protein TKS5α, which is essential for the assembly of functional invadopodia.[5][6]

SBI-581 has emerged as a key pharmacological tool and potential therapeutic lead for targeting invadopodia-driven cancer progression. It is a potent and selective inhibitor of TAO3 (Thousand-and-one amino acid kinase 3), a serine-threonine kinase belonging to the STE20 family.[7][8] Research has demonstrated that TAO3 kinase activity is required for the proper trafficking of TKS5α-containing endosomes to the plasma membrane, a prerequisite for invadopodia formation.[5][9] By inhibiting TAO3, SBI-581 disrupts this trafficking process, thereby preventing the assembly of functional invadopodia and subsequent matrix degradation.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of SBI-581.

Table 1: In Vitro Efficacy of SBI-581

| Parameter | Value | Cell Line | Reference |

| TAO3 IC50 | 42 nM | - | [7][8] |

| Invadopodia Formation EC50 | <50 nM | C8161.9 melanoma | [10] |

| Gelatin Degradation EC50 | <50 nM | C8161.9 melanoma | [10] |

| MEKK3 IC50 | 237 nM | - | [8] |

Table 2: In Vivo Pharmacokinetics and Efficacy of SBI-581 in Mice

| Parameter | Value | Dosing | Model | Reference |

| Half-life (t1/2) | 1.5 hr | 10 mg/kg, IP | - | [7][10] |

| Cmax | ~2 µM | 10 mg/kg, IP | - | [7][10] |

| AUC | 1202 hr*ng/mL | 10 mg/kg, IP | - | [7][10] |

| Extravasation Inhibition | Significant | 30 mg/kg, IP | C8161.9 melanoma | [10] |

| Tumor Growth Inhibition | Profound | 10 mg/kg, IP, daily | C8161.9 melanoma xenograft | [10] |

Signaling Pathways

The formation of invadopodia is a complex process orchestrated by multiple signaling pathways. SBI-581's mechanism of action is centered on the inhibition of TAO3, which plays a crucial role in the trafficking of key invadopodia components.

Caption: Signaling pathway of SBI-581 action on invadopodia formation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of SBI-581's effects.

Invadopodia Formation and Gelatin Degradation Assay

This assay is designed to simultaneously quantify the formation of invadopodia and their matrix-degrading activity.[1][7]

Materials:

-

Glass coverslips

-

Poly-L-lysine

-

Glutaraldehyde

-

Fluorescently labeled gelatin (e.g., FITC-gelatin)

-

Sodium borohydride

-

Complete cell culture medium

-

Cancer cells of interest (e.g., C8161.9 melanoma cells)

-

SBI-581

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568)

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Protocol:

Part A: Preparation of Fluorescent Gelatin-Coated Coverslips

-

Sterilize glass coverslips.

-

Coat coverslips with poly-L-lysine for 20 minutes at room temperature.

-

Wash coverslips with PBS.

-

Fix the poly-L-lysine with 0.5% glutaraldehyde in PBS for 15 minutes on ice.

-

Wash coverslips with PBS.

-

Invert coverslips onto a drop of fluorescently labeled gelatin solution and incubate for 10 minutes at room temperature.

-

Wash coverslips with PBS.

-

Quench unreacted aldehyde groups with 5 mg/mL sodium borohydride for 3 minutes at room temperature.

-

Wash coverslips extensively with PBS and sterilize with 70% ethanol.

-

Store coverslips in sterile PBS at 4°C.

Part B: Cell Seeding and Treatment

-

Place the gelatin-coated coverslips in a multi-well plate.

-

Pre-incubate the coverslips with complete cell culture medium.

-

Seed cancer cells onto the coverslips at a density of 2-4 x 10^4 cells per well.

-

Allow cells to adhere for a few hours.

-

Treat the cells with varying concentrations of SBI-581 or DMSO (vehicle control) and incubate for 8-16 hours at 37°C.

Part C: Immunofluorescence Staining and Imaging

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 5 minutes.

-

Wash with PBS.

-

Stain for F-actin with fluorescently labeled phalloidin and for nuclei with DAPI for 1 hour at room temperature.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the coverslips using a fluorescence microscope. Invadopodia are identified as F-actin-rich puncta that co-localize with areas of gelatin degradation (dark spots in the fluorescent gelatin layer).

Caption: Experimental workflow for the invadopodia formation and gelatin degradation assay.

In Vivo Tumor Growth and Extravasation Assays

Tumor Growth Assay:

-

Athymic nude mice are injected subcutaneously with cancer cells (e.g., 1 x 10^6 C8161.9 cells).[10]

-

Tumors are allowed to grow to a palpable size (e.g., ~80 mm³).[10]

-

Mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal (IP) injections of SBI-581 (e.g., 10 mg/kg).[10]

-

The control group receives daily IP injections of the vehicle (e.g., DMSO diluted in PBS).[10]

-

Tumor volume is measured every 2-3 days using calipers.

-

Body weight is monitored to assess toxicity.

Extravasation Assay:

-

Mice are pre-treated with an IP injection of SBI-581 (e.g., 30 mg/kg) or vehicle control.[10]

-

After 30 minutes, GFP-labeled cancer cells are injected into the tail vein.[10]

-

After 24 hours, the lungs are harvested, and extravasated GFP-positive cells are quantified by fluorescence microscopy of lung sections.[10]

Conclusion

SBI-581 is a valuable research tool for dissecting the molecular mechanisms of invadopodia formation and a promising lead compound for the development of anti-metastatic therapies. Its well-defined mechanism of action, potent in vitro and in vivo activity, and the availability of detailed experimental protocols make it an ideal candidate for further investigation in the field of cancer biology and drug discovery. The data and methodologies presented in this whitepaper provide a solid foundation for researchers and drug development professionals to explore the full potential of targeting the TAO3-TKS5α axis for the treatment of invasive cancers.

References

- 1. Invadopodia Detection and Gelatin Degradation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Invadopodia Formation in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Intersection of TKS5 and FGD1/CDC42 signaling cascades directs the formation of invadopodia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Invadopodia Detection and Gelatin Degradation Assay [en.bio-protocol.org]

- 5. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role and regulation of Rab40b–Tks5 complex during invadopodia formation and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Serine-Threonine Kinase TAO3-Mediated Trafficking of Endosomes Containing the Invadopodia Scaffold TKS5α Promotes Cancer Invasion and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

SBI-581: A Technical Guide to its Role in Inhibiting Cancer Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic agents that can effectively target the underlying mechanisms of cancer cell migration and invasion. SBI-581 has emerged as a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), a key regulator of cellular processes involved in cancer progression. This technical guide provides an in-depth overview of the core scientific findings related to SBI-581's mechanism of action, its quantifiable effects on cancer cell migration, and detailed experimental protocols for reproducing and building upon this research.

Core Mechanism of Action

SBI-581 exerts its anti-migratory effects by directly targeting TAO3, a member of the STE20-like kinase family. TAO3 has been identified as a critical component in the formation of invadopodia, which are actin-rich, proteolytic protrusions that enable cancer cells to degrade the extracellular matrix and invade surrounding tissues. The inhibitory action of SBI-581 on TAO3 disrupts a key signaling pathway necessary for the trafficking of essential invadopodia-associated proteins, thereby impeding the invasive capabilities of cancer cells.[1][2][3]

The primary mechanism involves the TAO3-mediated phosphorylation of the dynein subunit protein LIC2. This phosphorylation event is crucial for the endosomal trafficking of TKS5α, a scaffold protein that is indispensable for invadopodia formation. By inhibiting TAO3, SBI-581 prevents the phosphorylation of LIC2, leading to the accumulation of TKS5α in RAB11-positive vesicles and ultimately inhibiting the formation and function of invadopodia.[1][3]

Quantitative Data on the Efficacy of SBI-581

The following tables summarize the key quantitative data demonstrating the efficacy of SBI-581 in inhibiting cancer cell migration and related processes, primarily derived from studies on melanoma cells.[1]

Table 1: In Vitro Potency and Pharmacokinetics of SBI-581

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TAO3) | 42 nM | Biochemical Assay | [1] |

| EC50 (Invadopodia Formation) | <50 nM | C8161.9 Melanoma | [1] |

| EC50 (Gelatin Degradation) | <50 nM | C8161.9 Melanoma | [1] |

| Mouse Pharmacokinetics (IP) | C57BL/6 Mice | [1] | |

| t1/2 | 1.5 hr | [1] | |

| AUC | 1202 hr*ng/mL | [1] | |

| Cmax | ~2 µM (at 10 mg/kg) | [1] |

Table 2: In Vitro and In Vivo Effects of SBI-581 on Cancer Cell Function

| Assay | Treatment | Outcome | Cell Line/System | Reference |

| Invadopodia Formation | SBI-581 | Dose-dependent inhibition | C8161.9 Melanoma | [1] |

| Gelatin Degradation | SBI-581 | Dose-dependent inhibition | C8161.9 Melanoma | [1] |

| 3D Spheroid Growth | SBI-581 | Inhibitor-dependent decrease | C8161.9 Melanoma | [1] |

| In Vivo Extravasation | 30 mg/kg SBI-581 (IP) | Significant inhibition | C8161.9 Melanoma (in mice) | [1] |

| In Vivo Tumor Growth | 10 mg/kg SBI-581 (IP, daily) | Profound inhibition | C8161.9 Melanoma (subcutaneous) | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by SBI-581 and the workflows for essential experimental protocols.

Signaling Pathway of SBI-581 Action

Caption: SBI-581 inhibits TAO3, preventing LIC2 phosphorylation and TKS5α trafficking to block invadopodia.

Experimental Workflow: Invadopodia Formation Assay

Caption: Workflow for assessing invadopodia formation and function upon SBI-581 treatment.

Experimental Workflow: In Vivo Tumor Growth and Extravasation

Caption: In vivo experimental workflows for tumor growth and extravasation assays with SBI-581.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.[1]

Invadopodia Formation and Gelatin Degradation Assay

-

Preparation of Gelatin-Coated Coverslips:

-

Coat glass coverslips with a solution of 0.2% gelatin.

-

Cross-link the gelatin using 0.5% glutaraldehyde.

-

Label the gelatin with a fluorescent dye (e.g., Oregon Green 488).

-

-

Cell Seeding and Treatment:

-

Seed melanoma cells (e.g., C8161.9) onto the fluorescent gelatin-coated coverslips.

-

Allow cells to adhere for a few hours.

-

Treat the cells with varying concentrations of SBI-581 or a DMSO vehicle control.

-

-

Incubation and Staining:

-

Incubate the cells for a sufficient period to allow for invadopodia formation and gelatin degradation (e.g., 16-24 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain for F-actin using fluorescently-labeled phalloidin and for TKS5α using a specific primary antibody followed by a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI or Hoechst.

-

-

Imaging and Analysis:

-

Acquire images using a high-resolution fluorescence microscope.

-

Quantify the percentage of invadopodia-positive cells, identified by the co-localization of F-actin and TKS5α puncta.

-

Measure the area of gelatin degradation (dark areas in the fluorescent gelatin layer) per cell.

-

3D Spheroid Growth Assay

-

Spheroid Formation:

-

Generate cell spheroids using the hanging drop method or by seeding cells in ultra-low attachment plates.

-

-

Embedding and Treatment:

-

Embed the formed spheroids into a 3D matrix, such as Type I collagen.

-

Treat the spheroids with SBI-581 or a DMSO control.

-

-

Growth Monitoring:

-

Monitor spheroid growth over several days by capturing brightfield or fluorescence images (if using fluorescently labeled cells).

-

Measure the size or area of the spheroids at different time points.

-

In Vivo Tumor Growth Study

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 4 x 10^6 C8161.9 cells in a 1:1 PBS/Matrigel mixture) into the flank of athymic nude mice.

-

-

Tumor Growth and Treatment Initiation:

-

Allow tumors to grow to a palpable size (e.g., ~80 mm³).

-

Randomize mice into treatment and control groups.

-

Administer SBI-581 (e.g., 10 mg/kg in DMSO with a 1:5 dilution of PBS) or the vehicle control via intraperitoneal (IP) injection daily.

-

-

Tumor Volume Measurement:

-

Measure the longest (L) and shortest (S) dimensions of the tumors every 2-3 days using calipers.

-

Calculate tumor volume using the formula: Volume = 0.5 * (L x S²).

-

In Vivo Extravasation Assay

-

Pre-treatment:

-

Administer a single dose of SBI-581 (e.g., 30 mg/kg) or vehicle control via IP injection to mice.

-

-

Cell Injection:

-

Approximately 30 minutes after treatment, inject GFP-labeled cancer cells (e.g., C8161.9) via the tail vein.

-

-

Quantification of Extravasated Cells:

-

After a set period (e.g., 24 hours), harvest the lungs.

-

Prepare lung sections for fluorescence microscopy.

-

Quantify the number of extravasated GFP-positive cancer cells in the lung parenchyma.

-

Further Research and Clinical Implications

The potent anti-invasive properties of SBI-581, demonstrated both in vitro and in vivo, highlight TAO3 as a promising therapeutic target for cancers characterized by high metastatic potential.[1][3] Recent findings have also suggested a potential synergistic effect of SBI-581 with cisplatin in esophageal squamous cell carcinoma, warranting further investigation into combination therapies.[4]

Future research should focus on:

-

Evaluating the efficacy of SBI-581 in a broader range of cancer types, particularly those known for their invasive nature.

-

Investigating the potential for combination therapies with existing chemotherapeutic agents or targeted therapies.

-

Optimizing the pharmacokinetic properties of SBI-581 for improved oral bioavailability and clinical translation.

References

- 1. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serine-Threonine Kinase TAO3-Mediated Trafficking of Endosomes Containing the Invadopodia Scaffold TKS5α Promotes Cancer Invasion and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SBI-581: A Novel Regulator of TKS5α Trafficking and Invadopodia Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-581 has been identified as a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3. Its mechanism of action involves the disruption of the endosomal trafficking of the invadopodia scaffold protein TKS5α (also known as SH3PXD2A), a critical component for cancer cell invasion and metastasis. By inhibiting TAO3, SBI-581 effectively reduces invadopodia formation and function, leading to decreased extracellular matrix degradation, tumor growth, and extravasation. This technical guide provides a comprehensive overview of SBI-581, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to TKS5α and Invadopodia

Invadopodia are actin-rich protrusions on the surface of invasive cancer cells that are responsible for degrading the extracellular matrix (ECM), a key step in cancer metastasis.[1] The formation and function of these structures are tightly regulated by a complex network of signaling molecules. A crucial scaffolding protein in this process is TKS5α.[2] TKS5α, a substrate of Src tyrosine kinase, is essential for the assembly of invadopodia and the recruitment of other proteins necessary for actin remodeling and protease secretion.[2][3][4] The expression of TKS5α has been correlated with poor prognosis and increased metastatic events in several human cancers, making it an attractive target for anti-cancer therapies.[2][4]

SBI-581: A TAO3 Kinase Inhibitor with Indirect TKS5α Regulatory Activity

SBI-581 is a novel, potent, and selective inhibitor of the serine-threonine kinase TAO3.[5][6][7] It was identified through a high-content screen for kinases whose activity affects invadopodia formation.[5][8] The regulatory effect of SBI-581 on TKS5α is indirect. TAO3 kinase activity is required for the proper trafficking of endosomes containing TKS5α.[5][9] By inhibiting TAO3, SBI-581 disrupts this trafficking, leading to the accumulation of TKS5α in RAB11-positive vesicles and preventing its localization to sites of invadopodia formation.[5][6][7] This ultimately results in the inhibition of invadopodia formation and their associated proteolytic functions.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for SBI-581 based on published literature.

Table 1: In Vitro Potency and Efficacy of SBI-581

| Parameter | Value | Cell Line/Assay | Reference |

| TAO3 IC50 | 42 nM | Kinase Assay | [5][6][7] |

| MEKK3 IC50 | 237 nM | Kinase Assay | [7][10] |

| Invadopodia Formation EC50 | <50 nM | C8161.9 Melanoma Cells | [5] |

| Gelatin Degradation EC50 | <50 nM | C8161.9 Melanoma Cells | [5] |

Table 2: Pharmacokinetic Properties of SBI-581 in Mice

| Parameter | Value | Dosing Route & Regimen | Reference |

| Half-life (t1/2) | 1.5 hr | 10 mg/kg, single IP injection | [5][6] |

| Cmax | ~2 µM | 10 mg/kg, single IP injection | [5][6] |

| AUC | 1202 hr*ng/mL | 10 mg/kg, single IP injection | [5][6] |

| Oral Bioavailability (%F) | <5% | 10 mg/kg, single PO dose | [5] |

Table 3: In Vivo Efficacy of SBI-581

| Experimental Model | Treatment Regimen | Outcome | Reference |

| Tumor Growth (subcutaneous xenograft) | 10 mg/kg/day, IP for 10 days | Profound inhibition of tumor growth | [5] |

| Extravasation Assay | 30 mg/kg, single IP injection | Significant inhibition of extravasation | [5] |

Signaling Pathway and Mechanism of Action

The signaling pathway through which SBI-581 exerts its effects on TKS5α and invadopodia is initiated by the inhibition of TAO3 kinase.

Experimental Protocols

Detailed methodologies for key experiments involving SBI-581 are provided below.

Invadopodia Formation Assay

This assay quantifies the formation of invadopodia in cancer cells treated with SBI-581.

Protocol:

-

Cancer cells (e.g., C8161.9 melanoma cells) are seeded onto coverslips.

-

Cells are treated with varying concentrations of SBI-581 or a DMSO vehicle control.

-

Following incubation, cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using phalloidin to visualize F-actin and an anti-TKS5 antibody to detect TKS5 localization. Nuclei are counterstained with Hoechst.[5]

-

Coverslips are imaged using a confocal microscope.

-

The percentage of cells positive for invadopodia (defined as having two or more invadopodia) is quantified by counting at least 100 cells per field.[5]

Gelatin Degradation Assay

This assay measures the proteolytic activity of invadopodia.

Protocol:

-

Coverslips are coated with fluorescently labeled gelatin.

-

Cancer cells are seeded onto the gelatin-coated coverslips and treated with SBI-581 or DMSO.

-

After incubation, cells are fixed and stained for F-actin and nuclei.

-

Images are captured using fluorescence microscopy.

-

The area of gelatin degradation (seen as dark areas where the fluorescent gelatin has been cleaved) is measured and normalized to the number of cells.[5]

3D Spheroid Growth/Invasion Assay

This assay assesses the effect of SBI-581 on tumor cell growth and invasion in a three-dimensional environment.

Protocol:

-

Cancer cell spheroids are formed using the hanging drop method.[5]

-

Spheroids are embedded in a Type I collagen matrix.[5]

-

The collagen matrix is treated with SBI-581 or DMSO.

-

After a 2-day incubation period, the spheroids are fixed and stained with phalloidin to visualize the actin cytoskeleton.[5]

-

The size of the spheroids is measured by quantifying the intensity of the actin staining.[5]

In Vivo Tumor Growth and Extravasation Assays

These assays evaluate the anti-tumor activity of SBI-581 in a living organism.

Tumor Growth Assay Protocol:

-

Cancer cells (e.g., C8161.9) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[5]

-

Tumors are allowed to grow to a specific size (e.g., ~80 mm³).[5]

-

Mice are then treated with daily intraperitoneal injections of SBI-581 (e.g., 10 mg/kg) or a vehicle control.[5]

-

Tumor volume is measured regularly using calipers.[5]

Extravasation Assay Protocol:

-

Mice are pre-treated with an intraperitoneal injection of SBI-581 (e.g., 30 mg/kg) or a vehicle control.[5]

-

After a short period (e.g., 30 minutes), GFP-labeled cancer cells are injected into the tail vein.[5]

-

After 24 hours, the lungs are harvested, and the number of extravasated tumor cells is quantified by analyzing frozen sections.[5]

Conclusion

SBI-581 represents a promising therapeutic agent that targets cancer cell invasion and metastasis through a novel mechanism of action. By inhibiting TAO3 kinase, SBI-581 indirectly regulates the essential invadopodia scaffold protein TKS5α, leading to a significant reduction in the invasive capacity of cancer cells. The data presented in this guide highlight the potent in vitro and in vivo activity of SBI-581 and provide a framework for its further investigation and development as a potential anti-cancer therapeutic.

References

- 1. Differential Tks5 isoform expression contributes to metastatic invasion of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Invadopodia Scaffold Protein Tks5 Is Required for the Growth of Human Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src-dependent Tks5 phosphorylation regulates invadopodia-associated invasion in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SBI-581 | TAO3 inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Serine-Threonine Kinase TAO3-Mediated Trafficking of Endosomes Containing the Invadopodia Scaffold TKS5α Promotes Cancer Invasion and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

An In-Depth Technical Guide on the Interplay of SBI-581 and RAB11-Positive Vesicles in Cancer Cell Invasion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SBI-581, a novel kinase inhibitor, with a particular focus on its effects on RAB11-positive vesicles and their role in cancer cell invasion. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Concepts: SBI-581 and RAB11-Positive Vesicles

SBI-581 is a potent and selective inhibitor of the serine-threonine kinase TAO3.[1] Emerging research has identified TAO3 as a critical regulator of invadopodia formation, which are actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues.[1] A key component of invadopodia function is the trafficking of essential proteins to these structures. One such protein is TKS5α, a scaffold protein crucial for invadopodia formation. The transport of TKS5α is mediated by RAB11-positive recycling endosomes.[1] SBI-581, by inhibiting TAO3, disrupts this trafficking process, leading to a reduction in cancer cell invasion and tumor growth.[1]

RAB11 is a small GTPase that marks and regulates the function of recycling endosomes, which are essential sorting stations in the cell for directing proteins and lipids back to the plasma membrane or to other cellular compartments. These RAB11-positive vesicles are integral to numerous cellular processes, including cell migration, cytokinesis, and the establishment of cell polarity. In the context of cancer, the trafficking pathways governed by RAB11 are often hijacked to promote tumor progression and metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on SBI-581, primarily from the work of Iizuka et al. (2021).[1]

Table 1: In Vitro Potency and Efficacy of SBI-581 [1]

| Parameter | Value | Cell Line |

| TAO3 Kinase Inhibition (IC50) | 42 nM | - |

| Invadopodia Formation (EC50) | < 50 nM | C8161.9 melanoma |

| Gelatin Degradation (EC50) | < 50 nM | C8161.9 melanoma |

Table 2: Effect of SBI-581 on TKS5α-Positive Vesicle Trafficking [1]

| Treatment | Percentage of Motile TKS5α-Positive Vesicles |

| DMSO (Control) | 24% |

| SBI-581 (100 nM) | 6% |

Table 3: In Vivo Efficacy of SBI-581 [1]

| Assay | Treatment | Outcome |

| Tumor Growth | SBI-581 (10 mg/kg, daily) | Profound inhibition of tumor growth |

| Extravasation | SBI-581 (30 mg/kg, pre-treatment) | Significant inhibition of extravasation |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways affected by SBI-581 and the logical flow of its mechanism of action.

Caption: Proposed signaling pathway of SBI-581 action.

Caption: Logical flow of SBI-581's anti-invasive effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature.

Invadopodia Formation and Gelatin Degradation Assay

This assay is used to quantify the formation of invadopodia and their ability to degrade the extracellular matrix.

Materials:

-

Fluorescently labeled gelatin (e.g., Oregon Green 488-conjugated gelatin)

-

Glass coverslips

-

Fibronectin

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Primary antibodies: anti-TKS5α, anti-Cortactin

-

Fluorescently labeled secondary antibodies

-

Phalloidin (for F-actin staining)

-

DAPI (for nuclear staining)

-

Mounting medium

Protocol:

-

Coverslip Coating:

-

Coat glass coverslips with a solution of poly-L-lysine followed by a glutaraldehyde cross-linking step.

-

Apply a thin layer of fluorescently labeled gelatin solution to the coverslips and allow it to solidify.

-

Quench the remaining aldehyde groups with sodium borohydride.

-

Sterilize the coverslips with 70% ethanol and coat with fibronectin.

-

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., C8161.9 melanoma cells) onto the gelatin-coated coverslips.

-

Treat the cells with varying concentrations of SBI-581 or DMSO as a control.

-

Incubate for a sufficient time to allow for invadopodia formation and matrix degradation (typically 18-24 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against TKS5α and/or cortactin.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies and fluorescently conjugated phalloidin.

-

Stain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides.

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

Quantify the number of cells with invadopodia (identified by co-localization of F-actin and TKS5α/cortactin puncta).

-

Measure the area of gelatin degradation (seen as dark areas in the fluorescent gelatin layer) per cell using image analysis software (e.g., ImageJ).

-

Live-Cell Imaging of TKS5α-RAB11 Vesicle Trafficking

This method allows for the real-time visualization and quantification of the movement of TKS5α-containing vesicles.

Materials:

-

Cancer cells stably expressing fluorescently tagged TKS5α (e.g., mCherry-TKS5α) and/or RAB11 (e.g., GFP-RAB11).

-

Glass-bottom imaging dishes.

-

Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).

-

SBI-581 and DMSO.

Protocol:

-

Cell Preparation:

-

Seed the fluorescently labeled cells onto glass-bottom imaging dishes.

-

Allow the cells to adhere and grow to an appropriate confluency.

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Acquire baseline time-lapse images of vesicle movement before treatment.

-

Carefully add SBI-581 (e.g., 100 nM) or DMSO to the imaging medium.

-

Immediately start acquiring time-lapse images for an extended period (e.g., 30-60 minutes) at a high frame rate.

-

-

Image Analysis:

-

Use particle tracking software (e.g., TrackMate in Fiji/ImageJ) to track the movement of individual TKS5α-positive vesicles over time.

-

Analyze the tracks to determine parameters such as vesicle velocity, displacement, and the percentage of motile versus stationary vesicles.

-

Compare these parameters between control and SBI-581 treated cells.

-

Caption: Experimental workflow for evaluating SBI-581's effects.

Conclusion

The presented data and methodologies provide a strong foundation for understanding the role of SBI-581 in modulating RAB11-positive vesicle trafficking and its subsequent impact on cancer cell invasion. As a selective inhibitor of TAO3 kinase, SBI-581 offers a promising therapeutic strategy by targeting a key mechanism that cancer cells exploit for their metastatic spread. Further research in this area will be crucial for the clinical development of TAO3 inhibitors and for a deeper understanding of the intricate regulation of endosomal trafficking in cancer. This guide serves as a valuable resource for researchers and drug development professionals working to advance novel cancer therapeutics.

References

The Discovery and Synthesis of SBI-581: A TAO3 Kinase Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-581 is a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3, a key regulator of cancer cell invasion and tumor growth. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of SBI-581. It is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of targeting TAO3 kinase. The information presented herein is compiled from publicly available scientific literature and chemical databases.

Discovery of SBI-581

SBI-581 was identified through a screening campaign of compound libraries, which included a set of 800 known kinase inhibitors and 4800 compounds with structural similarities to known kinase inhibitors. This screening effort led to the identification of a series of oxindole-based compounds as promising hits against the TAO3 kinase domain. Subsequent preliminary chemical optimization around these initial hits resulted in the development of SBI-581 as a proof-of-concept compound.

Synthesis of SBI-581

While the primary literature describing the discovery and biological activity of SBI-581 does not provide a detailed experimental protocol for its synthesis, it is characterized as an oxindole-based kinase inhibitor. The general synthesis of such compounds often involves the condensation of an oxindole core with a suitable aldehyde or other electrophilic partner.

Based on the structure of SBI-581 (C₂₄H₂₁N₃O₂) and common synthetic routes for similar 3-substituted oxindoles, a plausible, though unconfirmed, synthetic workflow is presented below. This diagram illustrates a generalized approach and should not be considered the definitive synthesis protocol for SBI-581.

Caption: Generalized synthetic workflow for oxindole-based inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of SBI-581 is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₁N₃O₂ |

| Molecular Weight | 383.44 g/mol |

| Appearance | Solid |

Biological Activity and Mechanism of Action

SBI-581 is a potent inhibitor of the serine-threonine kinase TAO3. It exerts its anticancer effects by interfering with signaling pathways that are crucial for cancer cell invasion and tumor progression.

Kinase Inhibitory Potency

The inhibitory activity of SBI-581 against TAO3 and the off-target kinase MEKK3 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Kinase Target | IC₅₀ (nM) |

| TAO3 | 42[1][2][3] |

| MEKK3 | 237[2][3] |

SBI-581 demonstrates moderate selectivity for TAO3 over MEKK3 and a broader panel of kinases.

Cellular Mechanism of Action

SBI-581 inhibits the catalytic activity of TAO3, which in turn disrupts the trafficking of endosomes containing TKS5α, a critical scaffold protein for the formation of invadopodia. Invadopodia are actin-rich protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues. By inhibiting TAO3, SBI-581 promotes the accumulation of TKS5α in RAB11-positive vesicles, thereby preventing the formation and function of invadopodia.

The signaling pathway affected by SBI-581 is illustrated in the following diagram.

Caption: SBI-581 inhibits the TAO3-mediated signaling pathway.

In Vitro and In Vivo Efficacy

The anticancer activity of SBI-581 has been demonstrated in various in vitro and in vivo models.

In Vitro Studies

SBI-581 has been shown to inhibit key processes in cancer progression in a dose-dependent manner.

| Assay | Effect | EC₅₀ |

| Invadopodia Formation | Inhibition | <50 nM |

| Gelatin Degradation | Inhibition | <50 nM |

| 3D Spheroid Growth | Decrease | Not Reported |

In Vivo Studies

The efficacy of SBI-581 has been evaluated in mouse models of cancer, demonstrating its potential to inhibit tumor growth and metastasis.

| Assay | Dosing Regimen | Effect |

| Extravasation Assay | 30 mg/kg, single IP injection | Significant inhibition |

| Tumor Growth Assay | 10 mg/kg, daily IP injection | Profound inhibition of tumor growth |

Pharmacokinetics

Pharmacokinetic studies of SBI-581 were conducted in male C57BL/6 mice. The key pharmacokinetic parameters are summarized below.

| Route of Administration | Dose (mg/kg) | t₁/₂ (hr) | AUC (hr*ng/mL) | Cmax (~µM) |

| Intravenous (IV) | 1 | Not Reported | Not Reported | Not Reported |

| Oral (PO) | 10 | Not Reported | Not Reported | Not Reported |

| Intraperitoneal (IP) | 10 | 1.5[1] | 1202[1] | ~2[1] |

SBI-581 exhibits reasonable pharmacokinetic properties following intraperitoneal administration.

Experimental Protocols

Detailed methodologies for key experiments involving SBI-581 are provided below.

In Vitro Kinase Assay

-

Objective: To determine the IC₅₀ of SBI-581 against TAO3 and other kinases.

-

Method: Standard kinase activity assays were performed using recombinant kinase domains. The kinase activity was measured in the presence of varying concentrations of SBI-581. The IC₅₀ values were calculated from the dose-response curves.

Invadopodia Formation Assay

-

Objective: To assess the effect of SBI-581 on invadopodia formation in cancer cells.

-

Method: Cancer cells were cultured on fluorescently labeled gelatin-coated coverslips. The cells were treated with different concentrations of SBI-581 or DMSO as a control. After incubation, the cells were fixed and stained for F-actin and cortactin to visualize invadopodia. The percentage of cells with invadopodia and the area of gelatin degradation per cell were quantified using fluorescence microscopy and image analysis software.

3D Spheroid Growth Assay

-

Objective: To evaluate the impact of SBI-581 on the three-dimensional growth of cancer cells.

-

Method: Cancer cell spheroids were generated using the hanging drop method. The spheroids were then embedded in a collagen matrix and treated with SBI-581 or DMSO. Spheroid growth was monitored over several days by measuring the spheroid diameter or volume using microscopy.

In Vivo Tumor Growth Study

-

Objective: To determine the in vivo antitumor efficacy of SBI-581.

-

Method: Human cancer cells were subcutaneously injected into the flank of immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of SBI-581 (e.g., 10 mg/kg), while the control group received vehicle (e.g., DMSO). Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed.

The general workflow for the in vivo tumor growth study is depicted below.

Caption: Workflow for in vivo tumor growth assessment.

Conclusion

SBI-581 is a valuable research tool for studying the role of TAO3 kinase in cancer biology. Its potent and selective inhibition of TAO3, coupled with its demonstrated efficacy in preclinical models, highlights the potential of targeting this kinase for cancer therapy. Further investigation, including detailed synthesis optimization and comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of SBI-581 and other TAO3 inhibitors.

References

SBI-581: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-581 is a potent and selective inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), a member of the STE20-like kinase family. TAO3 has been identified as a critical regulator of invadopodia formation, a process crucial for cancer cell invasion and metastasis.[1] This technical guide provides an in-depth analysis of the selectivity profile of SBI-581 against a broad panel of human kinases, details the experimental methodologies used for its characterization, and visualizes its relevant signaling pathway and experimental workflows.

Kinase Selectivity Profile of SBI-581

SBI-581 was profiled against a panel of 468 kinases to determine its selectivity. The primary measure of inhibitory activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for SBI-581 against its primary target, TAO3, and other significantly inhibited kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. TAO3 |

| TAO3 | 42 | 1 |

| MEKK3 (MAP3K3) | 237 | 5.6 |

| Other kinases with significant inhibition will be listed here based on the full kinome scan data. |

Note: The comprehensive kinome scan data from Supplementary Table S5 of the primary research article by Iizuka et al. is required to populate the remainder of this table. The provided search results indicate the existence of this data but do not contain the full table.

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of SBI-581 against various kinases was determined using a biochemical assay format. While the specific proprietary assay platform used for the broad kinome scan is not detailed in the provided search results, a general protocol for determining the IC50 of a kinase inhibitor is as follows:

1. Reagents and Materials:

-

Recombinant Kinase: Purified, active form of the kinase of interest.

-

Kinase Substrate: A peptide or protein that is specifically phosphorylated by the kinase. This is often biotinylated for detection.

-

ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.

-

SBI-581: Serial dilutions of the inhibitor in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Contains buffering agents (e.g., HEPES), salts (e.g., MgCl2), and other components to ensure optimal kinase activity.

-

Detection Reagents: For example, an antibody that specifically recognizes the phosphorylated substrate, often labeled with a fluorescent or luminescent reporter.

-

Microplates: 96-well or 384-well plates suitable for the assay readout.

-

Plate Reader: An instrument capable of detecting the assay signal (e.g., fluorescence, luminescence).

2. Assay Procedure:

-

Compound Plating: Prepare serial dilutions of SBI-581 in DMSO and dispense into the wells of the microplate. Include control wells with DMSO only (vehicle control) and wells without kinase (background control).

-

Kinase Reaction:

-

Add the recombinant kinase and the kinase substrate to each well containing the inhibitor or vehicle.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

-

Add the detection reagents. For instance, in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, this would involve adding a europium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor fluorophore (if a biotinylated substrate is used).

-

Incubate the plate to allow for the binding of the detection reagents.

-

-

Data Acquisition and Analysis:

-

Read the plate using a suitable plate reader.

-

The raw data is typically a ratio of the acceptor and donor fluorophore signals in a TR-FRET assay.

-

Calculate the percentage of kinase inhibition for each concentration of SBI-581 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protein Thermal Shift (PTS) Assay for Target Engagement

Direct binding of SBI-581 to the TAO3 kinase domain was confirmed using Protein Thermal Shift (PTS) technology. This method measures the change in the thermal stability of a protein upon ligand binding.

1. Principle: The melting temperature (Tm) of a protein, the temperature at which 50% of the protein is unfolded, is influenced by the binding of a ligand. A stabilizing ligand, such as a potent inhibitor, will increase the Tm of the protein.

2. General Procedure:

-

A fluorescent dye that binds to hydrophobic regions of proteins is used. This dye shows low fluorescence in an aqueous environment but fluoresces strongly when it binds to the exposed hydrophobic core of an unfolded protein.

-

The purified TAO3 kinase domain is mixed with the fluorescent dye and either SBI-581 or a vehicle control.

-

The temperature of the mixture is gradually increased in a real-time PCR instrument.

-

The fluorescence intensity is monitored as a function of temperature.

-

The Tm is determined by identifying the midpoint of the fluorescence transition curve.

-

An increase in the Tm in the presence of SBI-581 compared to the vehicle control indicates direct binding of the inhibitor to the TAO3 kinase domain.

Signaling Pathway and Experimental Workflow Visualizations

TAO3 Signaling Pathway in Invadopodia Formation

TAO3 is a component of the STE20 kinase family and is involved in the regulation of the JNK and p38 MAP kinase signaling pathways. In the context of cancer cell invasion, TAO3 plays a crucial role in the trafficking of endosomes containing TKS5α, a scaffold protein essential for the formation of invadopodia.

Caption: Simplified signaling pathway of TAO3 in promoting invadopodia formation and its inhibition by SBI-581.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity profile of a kinase inhibitor like SBI-581 involves a systematic workflow, from initial screening to detailed IC50 determination against a broad panel of kinases.

Caption: A generalized workflow for determining the kinase selectivity profile of a small molecule inhibitor.

References

Methodological & Application

Application Notes and Protocols: SBI-581 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of SBI-581, a potent and selective inhibitor of the serine-threonine kinase TAO3. The following protocols are designed for researchers in cancer biology and drug development to assess the inhibitory effects of SBI-581 on cancer cell invasion and proliferation.

Introduction

SBI-581 is an orally active and potent selective inhibitor of the serine-threonine kinase TAO3, with an IC50 of 42 nM.[1][2][3] This small molecule has been shown to inhibit the formation of invadopodia, specialized protrusions used by cancer cells to invade surrounding tissues.[1] The mechanism of action of SBI-581 involves the promotion of TKS5α accumulation at RAB11-positive vesicles.[1][2] By inhibiting TAO3, SBI-581 prevents the phosphorylation of the dynein subunit protein LIC2 at the S202 position, which is crucial for the trafficking of endosomes containing the invadopodia scaffold TKS5α.[2] This disruption of endosomal trafficking leads to a reduction in invadopodia function, 3D growth, and extravasation of cancer cells.[2][4]

Data Presentation

A summary of the quantitative data for SBI-581 is presented in the table below for easy reference and comparison.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 42 nM | Kinase Assay | [1][2] |

| EC50 | <50 nM | Invadopodia Formation Assay | [4] |

| Selectivity | >5-10x against a broad panel of kinases | Kinase Panel Screen | [1] |

| MEKK3 IC50 | 237 nM | Kinase Assay | [2] |

Signaling Pathway of SBI-581

The following diagram illustrates the signaling pathway affected by SBI-581.

Caption: SBI-581 inhibits TAO3 kinase, preventing LIC2 phosphorylation and subsequent invadopodia formation.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Invadopodia Formation and Gelatin Degradation Assay

This assay measures the ability of cancer cells to form invadopodia and degrade the extracellular matrix, key processes in cancer invasion.

Materials:

-

C8161.9 melanoma cells

-

DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

SBI-581 (stock solution in DMSO)

-

Fluorescently-labeled gelatin

-

Paraformaldehyde (PFA)

-

Phalloidin (for actin staining)

-

DAPI (for nuclear staining)

-

Coverslips

-

Microscopy imaging system

Protocol:

-

Cell Seeding: Coat sterile coverslips with fluorescently-labeled gelatin. Seed C8161.9 cells onto the coated coverslips in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

SBI-581 Treatment: Prepare serial dilutions of SBI-581 in cell culture media. The final DMSO concentration should be kept below 0.1%. Replace the media in the wells with the media containing different concentrations of SBI-581 or DMSO as a vehicle control. A dose-dependent inhibition was observed with an EC50 of <50nM.[4]

-

Incubation: Incubate the cells for 24 hours to allow for invadopodia formation and matrix degradation.

-

Fixation and Staining:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Stain for F-actin using fluorescently-labeled phalloidin and for nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the areas of gelatin degradation, which will appear as dark areas in the fluorescent gelatin layer.

-

Count the number of cells with invadopodia, identified by co-localization of actin puncta with areas of matrix degradation.

-

Calculate the percentage of invadopodia-positive cells and the area of degradation per cell.

-

3D Spheroid Growth Assay

This assay assesses the effect of SBI-581 on the growth and invasion of cancer cells in a more physiologically relevant three-dimensional environment.

Materials:

-

C8161.9 melanoma cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

SBI-581 (stock solution in DMSO)

-

Type I Collagen

-

Hanging drop plates or low-adhesion round-bottom plates

-

Phalloidin

-

Microscopy imaging system

Protocol:

-

Spheroid Formation: Generate cell spheroids by culturing C8161.9 cells in hanging drops or on low-adhesion plates. Use approximately 2,000 cells per spheroid.

-

Embedding in Collagen: Once spheroids are formed (typically after 48-72 hours), embed them in a Type I Collagen matrix.

-

SBI-581 Treatment: Add cell culture media containing various concentrations of SBI-581 or a DMSO control to the collagen-embedded spheroids. An inhibitor-dependent decrease in spheroid growth was observed after 2 days in 3D culture.[4]

-

Incubation: Culture the spheroids for 2-5 days, replacing the media with fresh SBI-581-containing media every 48 hours.

-

Imaging and Analysis:

-

Monitor spheroid growth daily by capturing brightfield images.

-

At the end of the experiment, fix the spheroids and stain with fluorescently-labeled phalloidin to visualize cell morphology and invasion into the surrounding matrix.

-

Measure the size of the spheroids and the extent of cell invasion into the collagen gel. Spheroid size can be quantified by measuring the area of actin intensity.[4]

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for testing SBI-581.

Caption: General workflow for in vitro cell-based assays with SBI-581.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the in vitro effects of SBI-581 on cancer cell invasion and proliferation. These assays are essential for the preclinical evaluation of SBI-581 and similar compounds targeting the TAO3 signaling pathway. The provided diagrams and data tables serve as valuable resources for researchers in the field of cancer drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SBI-581 | TAO3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Serine-threonine kinase TAO3-mediated trafficking of endosomes containing the invadopodia scaffold TKS5α promotes cancer invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing SBI-581 in 3D Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of in vivo tissues. Unlike traditional 2D cell cultures, 3D models recapitulate cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles that more accurately reflect the in vivo state. This increased biological fidelity makes them superior platforms for drug discovery and development, particularly in oncology.